molecular formula C43H34ClNO5 B1439780 Fmoc-D-Tyr(Clt)-OH CAS No. 1272755-49-3

Fmoc-D-Tyr(Clt)-OH

Cat. No.: B1439780
CAS No.: 1272755-49-3
M. Wt: 680.2 g/mol
InChI Key: XYAWVRLFZHVTNW-RRHRGVEJSA-N
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Description

Fmoc-D-Tyr(Clt)-OH (CAS 1272755-49-3) is an Fmoc-protected tyrosine derivative featuring a 2-chlorotrityl (Clt) group on the hydroxyl side chain. With a molecular formula of C₄₃H₃₄ClNO₅ and a molecular weight of 680.2 g/mol, it is primarily used in solid-phase peptide synthesis (SPPS) to protect the tyrosine hydroxyl group during chain assembly . The Clt group is notable for its acid-labile properties, enabling selective deprotection under mild acidic conditions, which is advantageous in multi-step syntheses requiring orthogonal protection strategies. This compound is supplied by specialized manufacturers like Nanjing Peptide Biotech, emphasizing its niche application in complex peptide research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Tyr(Clt)-OH typically involves the protection of the amino group of D-tyrosine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group on the tyrosine residue is then selectively chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis techniques allows for the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Tyr(Clt)-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.

    Reduction: The chlorine atom can be reduced to a hydroxyl group under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups such as azides or alkyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxylated tyrosine, and various substituted tyrosine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Solid-Phase Peptide Synthesis

Fmoc-D-Tyr(Clt)-OH is predominantly utilized in solid-phase peptide synthesis due to its compatibility with Fmoc chemistry. The Clt group allows for selective cleavage under mild acidic conditions, preserving sensitive side-chain functionalities during the synthesis process. This property is crucial when synthesizing peptides that require the incorporation of acid-sensitive residues.

  • Synthesis of Sulfated Peptides : The compound has been successfully employed in synthesizing sulfated peptides, such as those containing Tyr(SO3H) residues. The use of this compound aids in minimizing the degradation of sulfated groups during the cleavage process from the resin, which is vital for maintaining the biological activity of these peptides .

Phosphorylation and Derivatization

The partially deprotected form of this compound can be further modified to introduce functional groups like phosphates and sulfonates. This capability is significant for creating phosphotyrosine-containing peptides, which are essential in studying signaling pathways in cellular biology.

  • Phosphorylated Peptides : The introduction of phosphotyrosine via this compound allows researchers to investigate the role of tyrosine phosphorylation in protein interactions and signal transduction mechanisms. The ability to synthesize such peptides facilitates studies on their biological implications and therapeutic potentials .

Bioconjugation Applications

This compound is also valuable in bioconjugation processes where it can be linked to various biomolecules, such as proteins or nucleic acids. This application is particularly relevant in drug development and targeted therapy.

  • PEGylation : The compound can be used to create PEGylated peptides, enhancing their solubility and bioavailability. This modification is crucial for developing therapeutic peptides that require prolonged circulation times in biological systems .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound in peptide synthesis:

  • A study demonstrated the efficient synthesis of human big gastrin-II using this compound as a building block. The researchers reported high yields and purity levels, showcasing the effectiveness of this compound in constructing complex peptide structures .
  • Another investigation focused on the preparation of peptide thioesters containing Tyr(SO3H) residues without protective groups for sulfates. The study emphasized how this compound facilitated the synthesis while maintaining structural integrity throughout the process .

Comparison with Other Tyrosine Derivatives

CompoundProtection GroupKey FeaturesApplications
This compoundCltAcid-sensitive, mild cleavage conditionsSPPS, phosphorylation
Fmoc-Tyr(PO3H2)-OHNoneDirect introduction of phosphotyrosinePhosphorylation studies
Fmoc-Tyr(SO3H)-OHNoneSulfate group stability during synthesisSulfated peptide synthesis

Mechanism of Action

The mechanism of action of Fmoc-D-Tyr(Clt)-OH involves its incorporation into peptide sequences during synthesis. The Fmoc group protects the amino function during the synthesis process and is removed under basic conditions to reveal the free amino group. The chlorine atom on the tyrosine residue can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the structure and function of the peptide.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Fmoc-D-Tyr(Clt)-OH and analogous Fmoc-protected tyrosine derivatives:

Compound Name CAS Number Protecting Group Molecular Weight (g/mol) Deprotection Conditions Solubility in Organic Solvents Price (USD) Key Applications References
This compound 1272755-49-3 2-Chlorotrityl 680.2 Mild acid (e.g., 1% TFA) Moderate (bulkier group) Not specified Orthogonal protection in SPPS
Fmoc-D-Tyr(tBu)-OH 118488-18-9 tert-Butyl 459.5 Strong acid (e.g., TFA) High $50–$605 (1–25g) Standard SPPS, regioselectivity
Fmoc-D-Tyr(Ac)-OH N/A Acetyl 431.5 Hydrazine/nucleophiles Moderate $230–$805 (5–25g) Specialized synthesis
Fmoc-D-Tyr(Bzl)-OH 138775-48-1 Benzyl 493.6 HF/hydrogenolysis Low $145–$510 (5–25g) Hydrogenolysis-compatible SPPS
Fmoc-D-Tyr(Et)-OH 162502-65-0 Ethyl 431.5 Harsh acids/alkalis Moderate Not specified Alkyl-substituted peptide studies
Fmoc-D-Tyr(PO3H2)-OH 178432-30-9 Phosphate N/A Enzymatic/acidic Low (polar) $520–$1950 (1–5g) Phosphorylation studies

Key Findings:

Protecting Group Stability and Deprotection: The Clt group is cleaved under milder acidic conditions (e.g., 1% TFA) compared to tBu, which requires stronger acids like neat TFA. This makes Clt suitable for syntheses requiring sequential deprotection . Bzl and Ac groups necessitate non-acidic deprotection (e.g., hydrogenolysis or hydrazine), limiting their compatibility with acid-sensitive residues .

tBu balances moderate steric effects with high solubility, making it a default choice for most SPPS workflows .

Solubility and Reaction Kinetics :

  • Fmoc-D-Tyr(tBu)-OH exhibits superior solubility in organic solvents (e.g., DCM, DMF), ensuring efficient reaction kinetics . In contrast, Clt ’s aromatic bulk may reduce solubility, requiring optimized solvent systems .

Cost and Availability :

  • Fmoc-D-Tyr(tBu)-OH is widely available at lower costs ($50–$605 for 1–25g) due to its standardization in SPPS . Clt and PO3H2 derivatives are niche products, with prices reflecting specialized synthesis and purification .

Functional Applications :

  • Phosphorylated Tyr (PO3H2) is critical for studying post-translational modifications, while Clt and tBu are used for backbone protection . Ethyl and benzyl derivatives enable studies on alkylated or hydrophobic peptide motifs .

Biological Activity

Fmoc-D-Tyr(Clt)-OH, or 9-fluorenylmethoxycarbonyl-D-tyrosine(3-chloro-4-hydroxyphenyl)-OH, is a modified amino acid primarily utilized in peptide synthesis. Its unique structural features, including the Fmoc protecting group and the chlorotrityl (Clt) moiety, enhance its stability and reactivity, making it a valuable building block in solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and applications in scientific research.

This compound has a molecular formula of C₄₃H₃₄ClNO₅ and a molecular weight of approximately 703.19 g/mol. The synthesis typically involves protecting the amino group of D-tyrosine with the Fmoc group and selectively chlorinating the hydroxyl group using reagents like thionyl chloride or phosphorus pentachloride .

PropertyValue
Molecular FormulaC₄₃H₃₄ClNO₅
Molecular Weight703.19 g/mol
Structural FeaturesFmoc group, Clt group
SolubilitySoluble in DMSO and DMF

This compound functions as a precursor in the synthesis of bioactive peptides. The Fmoc group protects the amino group during peptide synthesis, allowing for selective deprotection under mild conditions. Once incorporated into peptide chains, these peptides can modulate various biological processes by acting as agonists or antagonists at specific receptors .

Biochemical Pathways

The incorporation of D-amino acids like D-tyrosine is significant because D-peptides exhibit increased resistance to enzymatic degradation. This property makes them useful for studying enzyme-substrate interactions and cellular signaling pathways . Peptides synthesized using this compound can influence gene expression and cellular metabolism by interacting with various proteins and enzymes involved in these processes .

Biological Activity

The biological activity of this compound is primarily observed through the peptides synthesized from it. These peptides can serve multiple roles:

  • Cell Signaling : Peptides derived from this compound can act on specific receptors to influence cell signaling pathways.
  • Enzyme Interaction : They can be utilized to study protein-protein interactions and enzyme activities within cells .
  • Pharmacological Applications : The modified tyrosine residue enhances the pharmacokinetic properties of peptides, improving their stability and bioavailability for potential therapeutic applications .

Case Studies

Recent studies have highlighted the utility of this compound in various research contexts:

  • Peptide Synthesis for Drug Development : Research has demonstrated that peptides synthesized with this compound exhibit improved binding affinities to target proteins compared to their non-modified counterparts. This has implications for developing peptide-based drugs that require enhanced stability in biological systems .
  • Enzyme Inhibition Studies : A study focused on synthesizing peptide inhibitors using this compound revealed that these peptides could effectively inhibit specific enzyme activities, providing insights into their mechanisms of action and potential therapeutic uses .
  • Biomaterials Development : The compound has also been employed in creating peptide-based materials for drug delivery systems, showcasing its versatility beyond traditional peptide synthesis applications .

Q & A

Q. What are the critical considerations for designing solid-phase peptide synthesis (SPPS) protocols using Fmoc-D-Tyr(Clt)-OH?

Basic Question
The Fmoc group protects the amino terminus during SPPS, while the Clt (chlorotrityl) group shields the phenolic hydroxyl of tyrosine. Key considerations include:

  • Coupling efficiency : Use coupling agents like HBTU/HOBt or DIC/Oxyma to minimize racemization .
  • Deprotection conditions : The Fmoc group is removed with 20% piperidine in DMF, while the Clt group typically requires mild acidic conditions (e.g., 1% TFA in DCM) to avoid side-chain cleavage .
  • Solubility : Pre-dissolve this compound in DMSO or DMF with ultrasonic agitation to ensure homogeneity .

Q. How can researchers resolve enantiomeric impurities in this compound during peptide synthesis?

Advanced Question
Enantiomeric impurities may arise from incomplete chiral resolution during synthesis. To address this:

  • Analytical chiral chromatography : Use a cellulose-based chiral column (e.g., Chiral MX-RH) with a mobile phase of acetonitrile/water/acetic acid (65:35:0.1) for baseline separation. Monitor absorbance at 220 nm for optimal detection .
  • Kinetic resolution : Optimize coupling times and reagent stoichiometry to favor the D-enantiomer during SPPS .

Q. What are the best practices for quantifying and mitigating side reactions involving the Clt protecting group?

Advanced Question
The Clt group can undergo premature cleavage or side reactions under basic conditions. Mitigation strategies include:

  • Real-time monitoring : Use LC-MS to track deprotection intermediates. For example, incomplete Clt removal may generate truncated peptides .
  • Low-temperature coupling : Perform reactions at 4°C to reduce base-sensitive side reactions .
  • Alternative protecting groups : Compare Clt with tBu or Bzl groups for tyrosine protection in pilot studies to assess stability under specific reaction conditions .

Q. How should researchers optimize purification protocols for peptides containing this compound?

Basic Question
Post-synthesis purification requires:

  • Deprotection validation : Confirm complete Fmoc and Clt removal via MALDI-TOF MS or HPLC before cleavage from the resin .
  • Reverse-phase HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% ACN over 30 min) to isolate the target peptide. Collect fractions at 254 nm .
  • Lyophilization : Freeze-dry purified peptides in acetonitrile/water (1:1) to prevent aggregation .

Q. What methodological steps ensure accurate characterization of this compound in complex peptide sequences?

Advanced Question

  • High-resolution mass spectrometry (HRMS) : Perform ESI-HRMS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~613.7 Da for the free acid form) .
  • 2D NMR spectroscopy : Assign peaks using ¹H-¹³C HSQC to verify the integrity of the Clt group and absence of racemization .
  • Circular dichroism (CD) : Compare the CD spectrum of the D-Tyr-containing peptide with its L-enantiomer to validate chiral purity .

Q. How does the choice of Clt as a protecting group impact peptide stability and downstream applications?

Basic Question
The Clt group enhances solubility during synthesis but may affect:

  • Biological activity : Retain Clt until final deprotection to prevent tyrosine oxidation in cell-based assays .
  • Storage stability : Store Clt-protected peptides at -80°C in anhydrous DMSO to prevent hydrolysis .

Q. What strategies are effective for troubleshooting low yields in this compound coupling reactions?

Advanced Question
Low yields often stem from steric hindrance or poor solubility. Solutions include:

  • Double coupling : Repeat the coupling step with fresh reagents for sterically hindered residues .
  • Microwave-assisted synthesis : Apply controlled microwave heating (50°C, 10 min) to improve reaction kinetics .
  • Solvent optimization : Use DMF with 0.1 M HOBt to enhance amino acid solubility .

Q. How can researchers validate the enantiomeric purity of this compound before incorporation into peptides?

Basic Question

  • Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (80:20) to separate D- and L-enantiomers. Retention time differences >2 min indicate high purity .
  • Optical rotation : Measure [α]²⁵D and compare with literature values for Fmoc-D-Tyr derivatives .

Properties

IUPAC Name

(2R)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAWVRLFZHVTNW-RRHRGVEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128542
Record name D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-49-3
Record name D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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